Methyl 4-[({8-methoxy-4-methyl-6-oxo-6H-benzo[C]chromen-3-YL}oxy)methyl]-5-methylfuran-2-carboxylate
Overview
Description
Methyl 4-[({8-methoxy-4-methyl-6-oxo-6H-benzo[C]chromen-3-YL}oxy)methyl]-5-methylfuran-2-carboxylate is a complex organic compound that belongs to the class of benzochromenes. This compound is characterized by its unique structure, which includes a benzochromene core, a furan ring, and various functional groups such as methoxy, methyl, and ester groups. It is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[({8-methoxy-4-methyl-6-oxo-6H-benzo[C]chromen-3-YL}oxy)methyl]-5-methylfuran-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzochromene core: This can be achieved through a cyclization reaction involving appropriate starting materials such as substituted phenols and aldehydes under acidic or basic conditions.
Introduction of the furan ring: The furan ring can be introduced via a coupling reaction with a suitable furan derivative.
Functional group modifications: The methoxy, methyl, and ester groups are introduced through various functional group transformations, such as methylation and esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[({8-methoxy-4-methyl-6-oxo-6H-benzo[C]chromen-3-YL}oxy)methyl]-5-methylfuran-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Methyl 4-[({8-methoxy-4-methyl-6-oxo-6H-benzo[C]chromen-3-YL}oxy)methyl]-5-methylfuran-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 4-[({8-methoxy-4-methyl-6-oxo-6H-benzo[C]chromen-3-YL}oxy)methyl]-5-methylfuran-2-carboxylate involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes involved in disease pathways.
Receptor binding: It may bind to specific receptors on cell surfaces, modulating cellular responses.
Signal transduction: The compound may affect intracellular signaling pathways, leading to changes in gene expression and cellular behavior.
Comparison with Similar Compounds
Methyl 4-[({8-methoxy-4-methyl-6-oxo-6H-benzo[C]chromen-3-YL}oxy)methyl]-5-methylfuran-2-carboxylate can be compared with other similar compounds, such as:
Methyl 4-[({8-methoxy-4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[C]chromen-3-YL}oxy)methyl]-5-methylfuran-2-carboxylate: This compound has a similar structure but includes a tetrahydrobenzochromene core.
Butyl 4-[({8-methoxy-4-methyl-6-oxo-6H-benzo[C]chromen-3-YL}oxy)methyl]-5-methylfuran-2-carboxylate: This compound has a butyl ester group instead of a methyl ester group.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 4-[(8-methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]-5-methylfuran-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O7/c1-12-19(28-11-14-9-20(23(25)27-4)29-13(14)2)8-7-17-16-6-5-15(26-3)10-18(16)22(24)30-21(12)17/h5-10H,11H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZWYNSSXXPJIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2C=CC(=C3)OC)OCC4=C(OC(=C4)C(=O)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.